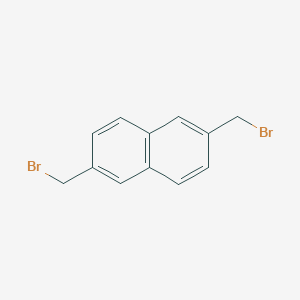

2,6-Bis(bromomethyl)naphthalene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-bis(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHSGFPVPTWMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CBr)C=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394761 | |

| Record name | 2,6-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4542-77-2 | |

| Record name | 2,6-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis(bromomethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Bis Bromomethyl Naphthalene and Advanced Derivatives

Established Synthetic Pathways to 2,6-Bis(bromomethyl)naphthalene

The most prevalent and well-documented pathway to this compound is the benzylic bromination of its precursor, 2,6-dimethylnaphthalene (B47086). This transformation leverages the enhanced reactivity of the hydrogen atoms on the methyl groups attached to the naphthalene (B1677914) core.

Side-chain bromination is the favored method for synthesizing this compound due to its directness. This reaction typically proceeds via a free-radical mechanism, where a bromine radical abstracts a hydrogen atom from one of the methyl groups, creating a stabilized benzylic radical. This radical then reacts with a bromine source to form the bromomethyl group.

A standard and effective method for the side-chain bromination of alkylarenes is the use of N-Bromosuccinimide (NBS). libretexts.org This reagent is favored because it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which helps to suppress competing electrophilic addition to the aromatic ring. libretexts.orgyoutube.com The reaction is initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO). mpg.deresearchgate.net These initiators decompose upon heating to generate free radicals, which then start the chain reaction.

The general mechanism involves three main stages:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals then react with HBr, which is present in trace amounts or generated in situ, to produce a bromine radical (Br•).

Propagation: A bromine radical abstracts a benzylic hydrogen from 2,6-dimethylnaphthalene to form a resonance-stabilized naphthylmethyl radical and hydrogen bromide (HBr). This radical then reacts with Br₂ (generated from the reaction of NBS with HBr) to yield the monobrominated product and another bromine radical, which continues the chain. libretexts.org The process is repeated on the second methyl group to form the desired this compound.

Termination: The reaction concludes when radicals combine.

While effective, thermal bromination with NBS and a radical initiator can be tedious, and the yields of bis(bromomethyl)arenes can be modest. oup.com

Photoinitiated bromination, often referred to as photobromination, presents a highly efficient alternative to thermally initiated methods. This technique utilizes light, typically from a visible light source like a tungsten lamp, to promote the homolytic cleavage of the N-Br bond in NBS, generating the necessary bromine radicals to initiate the reaction. oup.com

Research has demonstrated that visible light irradiation is exceptionally effective in enhancing the selectivity of the reaction for benzylic bromination. oup.com The photobromination of 2,6-dimethylnaphthalene with 2.2 molar equivalents of NBS can afford the corresponding this compound almost quantitatively. oup.com This method avoids the high temperatures required for thermal initiation, often leading to cleaner reactions with fewer side products and simplifying the purification process. oup.com The effectiveness of this strategy is highlighted by its ability to selectively brominate one or both methyl groups by controlling the amount of NBS used. oup.com

The choice of solvent plays a critical role in the outcome of the bromination of 2,6-dimethylnaphthalene. The solvent must be inert to the radical conditions and capable of dissolving the reactants. Carbon tetrachloride (CCl₄) has been a traditional solvent for these reactions. libretexts.orgoup.com However, due to its toxicity, less hazardous alternatives such as 1,2-dichlorobenzene (B45396) have been investigated and found to be superior in some cases, offering faster reaction times and higher yields. researchgate.net

The solvent can significantly influence the reaction's selectivity. For instance, in the photobromination of 2,6-dimethylnaphthalene, using acetonitrile (B52724) as a solvent can lead to the formation of undesired naphthalene nucleus-brominated isomers alongside the desired product. oup.com In contrast, benzene (B151609) has been identified as an excellent solvent for this reaction, leading to a clean, quantitative conversion to this compound. oup.com The poor solubility of NBS in a solvent like decalin can slow the reaction considerably, though it may still yield the desired product cleanly. oup.com

The table below summarizes the effect of different solvents on the photobromination of 2,6-dimethylnaphthalene with NBS.

| Solvent | Reaction Time (h) | Conversion of 2,6-DMN (%) | Yield of 2,6-BMMN (%) | Notes |

| Acetonitrile | 2 | 100 | 88 | Formation of nucleus-brominated isomers observed. oup.com |

| Acetone | 2 | 100 | - | Data indicates complete consumption of starting material. oup.com |

| Carbon Tetrachloride | 2 | 100 | - | Data indicates complete consumption of starting material. oup.com |

| Benzene | 2 | 100 | ~100 | Almost quantitative yield of the desired product. oup.com |

| Decalin | 2 | - | - | Very slow reaction due to poor NBS solubility. oup.com |

| Data derived from a study on the photobromination of dimethylarenes. oup.com 2,6-DMN refers to 2,6-Dimethylnaphthalene and 2,6-BMMN refers to this compound. |

While the direct bromination of 2,6-dimethylnaphthalene is the most common route, alternative pathways to this compound exist. These methods typically involve the conversion of other functional groups at the 2- and 6-positions of the naphthalene ring.

One such method starts with dimethyl 2,6-naphthalenedicarboxylate. chemicalbook.com This precursor undergoes a two-step reaction sequence:

Reduction: The diester is reduced to the corresponding diol, 2,6-bis(hydroxymethyl)naphthalene (B1589796) (also known as 2,6-naphthalenedimethanol), using a strong reducing agent like lithium aluminum hydride (LiAlH₄). chemicalbook.com

Another potential precursor is 2,6-naphthalenedicarboxylic acid, which can be reduced to the diol and subsequently brominated. rsc.org While these multi-step syntheses are less direct, they can be advantageous if the starting dicarboxylate or diacid is more readily available or cost-effective than 2,6-dimethylnaphthalene.

The scalability of any synthetic route is a crucial factor for industrial application. For the production of this compound, the side-chain bromination of 2,6-dimethylnaphthalene is the most industrially viable path. However, several challenges must be addressed for large-scale synthesis.

For the bromination reaction itself, key scalability factors include:

Heat Management: Radical brominations are often exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and control the formation of byproducts. The use of photoinitiation at lower temperatures could be advantageous in this regard. oup.com

Reagent Handling: The use of reagents like NBS and radical initiators requires careful handling and precise control of addition rates on an industrial scale.

Solvent Choice: The use of hazardous solvents like carbon tetrachloride and benzene is problematic for large-scale production due to safety and environmental regulations. oup.com Identifying greener, safer, and effective solvents is a key area of process development. 1,2-dichlorobenzene has been suggested as a more suitable option. researchgate.net

Purification: The final product must be purified to remove any remaining starting material, monobrominated intermediates, and byproducts from nucleus bromination. Crystallization is a common method for purification. oup.com The efficiency and yield of this final purification step are critical for the economic viability of the process.

The photoinitiated bromination in a suitable solvent like benzene appears to be a promising method for scalable production, given its high selectivity and quantitative yields, which would minimize downstream purification efforts. oup.com

Side-Chain Bromination of 2,6-Dimethylnaphthalene

Derivatization Strategies for Expanding the Chemical Scope of this compound

The two primary benzylic bromide functionalities of this compound serve as versatile handles for a variety of chemical transformations. These reactions enable the extension of the naphthalene core and the introduction of diverse functional groups, leading to the creation of a broad spectrum of derivatives with applications in materials science and medicinal chemistry.

Nucleophilic Substitution Reactions at the Bromomethyl Centers

The electron-rich naphthalene ring and the presence of good leaving groups (bromide ions) make the methylene (B1212753) carbons of this compound highly susceptible to nucleophilic attack. This reactivity is the basis for a host of derivatization strategies, primarily proceeding through an S(_N)2 mechanism. masterorganicchemistry.comlibretexts.org

A straightforward and widely employed method for functionalizing this compound is through nucleophilic substitution with various nucleophiles to yield ethers, thioethers, esters, and amine derivatives.

Ethers: The Williamson ether synthesis, a classic S(_N)2 reaction, can be adapted to synthesize diether derivatives of this compound. masterorganicchemistry.comlibretexts.org This involves the reaction of the bis(bromomethyl)naphthalene with an alkoxide nucleophile. For instance, reacting this compound with two equivalents of an alcohol in the presence of a strong base like sodium hydride (NaH) yields the corresponding diether. masterorganicchemistry.com The reaction proceeds best with primary alcohols to minimize competing elimination reactions. masterorganicchemistry.commasterorganicchemistry.com

Thioethers: Analogous to ether synthesis, thioethers can be prepared by reacting this compound with thiolates. rsc.orgnih.gov These reactions are generally efficient due to the high nucleophilicity of thiolate anions.

Esters: Ester derivatives can be synthesized by reacting this compound with carboxylate salts. The carboxylate anion acts as the nucleophile, displacing the bromide ions.

Amine Derivatives: Primary and secondary amines can also serve as nucleophiles to displace the bromide ions, leading to the formation of the corresponding diamine derivatives.

| Nucleophile | Product Type | General Reaction Conditions |

| Alkoxide (RO⁻) | Ether | Strong base (e.g., NaH) in an appropriate solvent |

| Thiolate (RS⁻) | Thioether | Base (e.g., NaH, K₂CO₃) in a suitable solvent |

| Carboxylate (RCOO⁻) | Ester | Aprotic solvent |

| Amine (RNH₂ or R₂NH) | Amine | Polar solvent, often with a non-nucleophilic base to scavenge HBr |

Table 1: Nucleophilic Substitution Reactions for Derivatization

The reaction of this compound with phosphines provides a route to valuable phosphine (B1218219) and phosphonium (B103445) salt ligands. These ligands are crucial in coordination chemistry and homogeneous catalysis. prochemonline.comscbt.com

Reacting this compound with two equivalents of a tertiary phosphine, such as triphenylphosphine (B44618) (PPh₃), results in the formation of a bis(phosphonium) salt. These salts can be used as phase-transfer catalysts or as precursors to ylides for Wittig reactions.

Alternatively, reaction with primary or secondary phosphines can lead to the formation of bidentate phosphine ligands after deprotonation. These ligands, featuring a rigid naphthalene backbone, can chelate to metal centers and are utilized in various catalytic transformations. prochemonline.comtcichemicals.com

| Reactant | Product Type | Significance |

| Tertiary Phosphine (e.g., PPh₃) | Bis(phosphonium) Salt | Precursors for Wittig reagents, phase-transfer catalysts |

| Primary/Secondary Phosphine | Bidentate Phosphine Ligand | Ligands for transition metal catalysis |

Table 2: Synthesis of Phosphine and Phosphonium Salt Ligands

The nucleophilic substitution reactions of this compound predominantly follow a bimolecular nucleophilic substitution (S(_N)2) mechanism. masterorganicchemistry.comlibretexts.orgwikipedia.org This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (bromide) departs. wikipedia.orglibretexts.org

Several key factors influence the rate and outcome of these S(_N)2 reactions:

Kinetics: The reaction rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile, exhibiting second-order kinetics. libretexts.orgyoutube.com

Stereochemistry: If a chiral nucleophile is used, the S(_N)2 mechanism leads to an inversion of configuration at the reaction center. masterorganicchemistry.comlibretexts.org

Mechanism: The reaction proceeds through a transition state where the central carbon atom is pentacoordinate. masterorganicchemistry.comkhanacademy.org The nucleophile attacks from the backside relative to the leaving group, leading to the characteristic inversion of stereochemistry. masterorganicchemistry.comkhanacademy.org

Studies have shown that the nature of the nucleophile, the solvent, and the substitution pattern on the naphthalene ring can affect the reaction rate and the potential for competing side reactions. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Extended Conjugation

To create materials with extended π-conjugated systems, which are desirable for applications in organic electronics, transition metal-catalyzed cross-coupling reactions are employed. These reactions allow for the formation of new carbon-carbon bonds at the bromomethyl positions.

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.org While typically used for sp²-sp² coupling, modifications of this reaction can be applied to benzylic halides like this compound.

The reaction involves the coupling of this compound with aryl or vinyl boronic acids or their corresponding esters in the presence of a palladium catalyst and a base. uva.nlnih.govnih.gov This extends the conjugation of the naphthalene system by introducing new aryl or vinyl groups.

A general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

This compound + 2 R-B(OR')₂ → 2,6-Bis(R-methyl)naphthalene + 2 B(OR')₂Br

Where:

R = Aryl or Vinyl group

B(OR')₂ = Boronic acid (R' = H) or boronic ester (R' = alkyl)

Catalyst = Palladium complex (e.g., Pd(PPh₃)₄)

Base = Na₂CO₃, K₂CO₃, Cs₂CO₃, etc.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.govnih.gov This methodology provides a powerful tool for synthesizing a wide array of functional materials with tailored electronic and optical properties. For instance, coupling with different aryl boronic acids can fine-tune the HOMO/LUMO energy levels of the resulting materials. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 2,6-Bis(arylmethyl)naphthalene |

| This compound | Vinylboronic Acid | Pd(OAc)₂ | K₂CO₃ | 2,6-Bis(alkenylmethyl)naphthalene |

| This compound | Arylboronic Ester | PdCl₂(dppf) | Cs₂CO₃ | 2,6-Bis(arylmethyl)naphthalene |

Table 3: Examples of Suzuki-Miyaura Coupling Reactions

Heck Coupling with Alkenes for Vinylene Linkages

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, is a powerful tool for forming carbon-carbon bonds. youtube.comyoutube.com In the context of this compound, this reaction can be adapted to create vinylene-linked naphthalene derivatives. While direct Heck coupling with the bromomethyl groups is not the standard approach, a synthetic pathway involving the conversion of the bromomethyl groups to other functionalities, such as vinyl or styryl groups, which can then participate in Heck reactions, is a viable strategy.

A more direct application related to vinylene linkages involves the synthesis of poly(2,6-naphthylene vinylene) (PNV) and its derivatives. These polymers are of significant interest due to their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The synthesis often involves a precursor route where this compound is polymerized, followed by an elimination reaction to generate the vinylene linkages.

Table 1: Heck Reaction Parameters for Naphthalene Derivatives

| Parameter | Description | Reference |

| Catalyst | Palladium complexes, such as Pd(OAc)2, are commonly used. | rsc.org |

| Ligands | Phosphine ligands, like triphenylphosphine, are often employed to stabilize the palladium catalyst. | youtube.com |

| Base | A base, such as triethylamine, is required to neutralize the hydrogen halide formed during the reaction. | youtube.com |

| Solvent | Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are typical. | youtube.com |

This table provides a general overview of typical Heck reaction conditions. Specific conditions for reactions involving derivatives of this compound may vary.

Sonogashira Coupling with Terminal Alkynes for Ethynylene Linkages

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by a combination of palladium and copper complexes, is instrumental in the synthesis of ethynylene-linked oligomers and polymers. wikipedia.orgbeilstein-journals.orgrsc.orglibretexts.org For this compound, a two-step process is typically employed. First, the bromomethyl groups are converted into a more suitable functionality for Sonogashira coupling, such as an alkyne or a halide directly attached to the aromatic ring. For instance, 2,6-dibromonaphthalene (B1584627) can be directly coupled with terminal alkynes. nih.gov

The resulting ethynylene-linked naphthalene structures are of great interest for their rigid, linear geometries and extended π-conjugation, which are desirable properties for molecular wires, liquid crystals, and other advanced materials. mdpi.comnih.govresearchgate.netrsc.org The versatility of the Sonogashira reaction allows for the incorporation of a wide variety of alkyne substrates, enabling fine-tuning of the electronic and optical properties of the final products. nih.gov Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts. nih.govlookchem.comacs.org

Table 2: Sonogashira Coupling for the Synthesis of Ethynylene-Linked Naphthalene Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| 2,6-Dibromonaphthalene | Ethynylbenzene | Pd(PPh₃)₄, CuI, Base | 2,6-Bis(phenylethynyl)naphthalene | nih.gov |

| Aryl Halide | Terminal Alkyne | Pd/Cu or Ni catalyst | Disubstituted Alkynes | nih.gov |

| Aryl Bromide | Terminal Alkyne | PdCl₂/PPh₃ in water | Substituted Alkynes | lookchem.com |

This table illustrates examples of Sonogashira coupling reactions. The synthesis of ethynylene-linked polymers often involves the use of bifunctional monomers.

Stille and Negishi Coupling Reactions in Polymer and Material Synthesis

The Stille and Negishi coupling reactions are powerful palladium-catalyzed cross-coupling methods that are widely used in the synthesis of complex organic molecules, including polymers and advanced materials. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.orgharvard.eduorgsyn.org

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction offers a broad substrate scope and tolerance to a wide range of functional groups. libretexts.org In the context of this compound derivatives, a di-stannylated naphthalene or a di-halo naphthalene can be used as a monomer in Stille polymerization to create well-defined conjugated polymers.

The Negishi reaction utilizes an organozinc reagent as the coupling partner for an organic halide or triflate. wikipedia.orgorgsyn.org A key advantage of the Negishi coupling is the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org This versatility makes it a valuable tool for creating diverse polymer architectures. Similar to the Stille reaction, Negishi coupling can be employed for the polymerization of appropriately functionalized naphthalene monomers.

Both Stille and Negishi couplings have been instrumental in the development of new materials with tailored electronic and optical properties for applications in organic electronics.

Table 3: Comparison of Stille and Negishi Coupling Reactions

| Feature | Stille Coupling | Negishi Coupling |

| Organometallic Reagent | Organotin (Stannane) | Organozinc |

| Catalyst | Palladium | Palladium or Nickel wikipedia.org |

| Advantages | Broad substrate scope, functional group tolerance. libretexts.org | High reactivity, coupling of sp³, sp², and sp carbons. wikipedia.org |

| Disadvantages | Toxicity of tin compounds. organic-chemistry.org | Sensitivity of organozinc reagents to air and moisture. wikipedia.org |

This table provides a general comparison. The choice between Stille and Negishi coupling often depends on the specific target molecule and the desired reaction conditions.

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are fundamental methods for the synthesis of alkenes from carbonyl compounds. These reactions are particularly useful for creating vinylene linkages and extending conjugated systems.

The Wittig reaction employs a phosphonium ylide to convert an aldehyde or ketone into an alkene. The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, utilizes a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.comresearchgate.net The HWE reaction often offers advantages over the Wittig reaction, including the use of more nucleophilic and less basic carbanions and the easy removal of the phosphate (B84403) byproduct. wikipedia.org A key feature of the HWE reaction is its tendency to produce (E)-alkenes with high stereoselectivity. wikipedia.orgarkat-usa.org

In the context of this compound, this starting material can be converted to a bis-phosphonium salt or a bis-phosphonate ester. These intermediates can then react with aldehydes in a double Wittig or HWE reaction to form distyrylnaphthalene derivatives and other extended conjugated systems. nih.gov For instance, the reaction of the bis-phosphonate derived from this compound with an appropriate benzaldehyde (B42025) derivative yields highly fluorescent distyrylnaphthalene compounds. nih.gov

Table 4: Synthesis of Distyrylnaphthalene Derivatives via Horner-Wadsworth-Emmons Reaction

| Precursor from this compound | Carbonyl Compound | Product | Application | Reference |

| 2,6-Naphthalenebis(diethylphosphonate) | 4-(N,N-bis(6-iodohexyl)amino)benzaldehyde | DSNN-I | Precursor for fluorescent probes | nih.gov |

| 2,6-Naphthalenebis(diethylphosphonate) | Various substituted benzaldehydes | Distyrylnaphthalene derivatives | Fluorescent membrane dyes | nih.gov |

This table highlights the application of the HWE reaction in synthesizing functional molecules from this compound.

Cycloaddition Reactions and Annulation Strategies for Fused Systems

Cycloaddition reactions and annulation strategies are powerful synthetic tools for the construction of complex, fused polycyclic aromatic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example of such a transformation. wikipedia.org

While naphthalene itself is a relatively stable aromatic system and a reluctant diene in Diels-Alder reactions, requiring harsh conditions or highly reactive dienophiles, its derivatives can be functionalized to participate in such reactions. wikipedia.orgkpfu.ruresearchgate.netumich.eduumich.edu For instance, in situ generated dienes from derivatives of this compound could potentially undergo cycloaddition with suitable dienophiles to build up more complex fused ring structures.

Annulation strategies, which involve the formation of a new ring onto an existing one, provide another avenue for creating fused systems. rsc.orgnih.gov Palladium-catalyzed dearomatization reactions of naphthalene derivatives have been reported as a method to access benzocarbazole derivatives. nih.gov These types of transformations, when applied to appropriately designed precursors derived from this compound, could lead to the synthesis of novel, extended, and contorted polycyclic aromatic hydrocarbons with unique properties.

Table 5: Diels-Alder Reaction involving Naphthalene

| Diene | Dienophile | Conditions | Product | Reference |

| Naphthalene | N-phenylmaleimide | Gallium chloride catalyst, room temp. | endo-adduct | kpfu.ruresearchgate.net |

| Naphthalene | Maleic anhydride | 100 °C, high pressure | Adduct (low yield at atm. pressure) | kpfu.ruumich.edu |

| Anthracene (more reactive than naphthalene) | Maleic anhydride | 80 °C | 9,10-adduct | wikipedia.org |

This table illustrates the conditions generally required for Diels-Alder reactions with naphthalene, highlighting its lower reactivity compared to more reactive dienes like anthracene.

Reactivity and Mechanistic Investigations Involving 2,6 Bis Bromomethyl Naphthalene

Exploration of Reaction Pathways and Intermediates at the Bromomethyl Moieties

The two bromomethyl groups attached to the naphthalene (B1677914) scaffold at the 2 and 6 positions are the primary sites of chemical reactivity. The nature of the reactions at these sites is heavily influenced by the electronic properties of the naphthalene ring and the reaction conditions.

The naphthalene core, being an extended aromatic system, plays a crucial role in modulating the reactivity of the bromomethyl groups. The electron-rich nature of the naphthalene ring can stabilize transition states and intermediates formed during nucleophilic substitution and other reactions. The position of the bromomethyl groups at the 2 and 6 positions is significant. These positions are electronically distinct from the more reactive alpha-positions (1, 4, 5, and 8). Substitution at the beta-positions (2, 3, 6, and 7) generally leads to different electronic and steric environments compared to the alpha-positions. nih.gov

Like other benzylic halides, 2,6-bis(bromomethyl)naphthalene can undergo both nucleophilic substitution (SN) and elimination (E) reactions. The outcome of the reaction is a delicate balance between the nature of the nucleophile/base, the solvent, the temperature, and the structure of the substrate itself. libretexts.orgkhanacademy.org

Substitution Reactions: With good nucleophiles that are weak bases, substitution reactions are generally favored. libretexts.org These reactions involve the replacement of the bromine atom with the nucleophile. Given the primary nature of the carbon bearing the bromine, SN2 reactions are mechanistically plausible, involving a backside attack by the nucleophile. However, under conditions that favor ionization (e.g., polar protic solvents), an SN1 pathway involving a carbocation intermediate may also be accessible, especially due to the resonance stabilization afforded by the naphthalene ring. youtube.comkhanacademy.org

Elimination Reactions: In the presence of strong, sterically hindered bases, elimination reactions can compete with or even dominate over substitution. libretexts.org These reactions would lead to the formation of a double bond. However, for this compound, the typical E2 mechanism is less common as it would require the removal of a proton from the naphthalene ring itself, which is energetically unfavorable. Instead, elimination pathways might involve the formation of quinodimethane-type intermediates under specific conditions.

The competition between these pathways is a critical consideration in the synthetic application of this compound. For instance, in polymerization reactions, controlling the reaction to favor substitution is essential to achieve the desired polymer chain growth rather than undesired side reactions.

Catalytic Activation and Deactivation in Transformations Involving this compound

Catalysis can play a significant role in controlling the reactivity and selectivity of reactions involving this compound.

Catalytic Activation: Lewis acids or transition metal catalysts can be employed to activate the C-Br bond, facilitating nucleophilic substitution or cross-coupling reactions. For example, in the context of on-surface synthesis, a metal surface like Au(111) can catalyze the dehalogenative homocoupling of 2,3-bis(bromomethyl)naphthalene (B3052160), a related isomer, to form polymers. mpg.de Similar catalytic principles can be applied to the 2,6-isomer for the synthesis of novel materials. Phase-transfer catalysts are also effective in promoting reactions between this compound (in an organic phase) and nucleophiles (in an aqueous phase), enhancing reaction rates and yields.

Catalytic Deactivation: In some catalytic processes, the reactants or products can lead to deactivation of the catalyst. For instance, the bromide ions released during the substitution reaction can potentially coordinate to and poison a metal catalyst, reducing its efficacy over time. The choice of catalyst and reaction conditions must be carefully optimized to minimize such deactivation processes. In some cases, the naphthalene-containing product itself might adsorb strongly onto the catalyst surface, blocking active sites. Understanding these deactivation pathways is crucial for developing robust and efficient catalytic transformations of this compound. researchgate.net

Applications of 2,6 Bis Bromomethyl Naphthalene in Polymer Science and Engineering

Design and Synthesis of Conjugated Polymers and Oligomers

2,6-Bis(bromomethyl)naphthalene is a key monomer for creating conjugated polymers, where alternating single and double bonds along the polymer backbone result in unique electronic and optical properties. The naphthalene (B1677914) unit itself imparts desirable characteristics such as high charge carrier mobility and photoluminescence, making these polymers suitable for applications in organic electronics like light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

The synthesis of poly(arylene vinylene)s (PAVs) and poly(arylene ethynylene)s (PAEs) often relies on palladium-catalyzed cross-coupling reactions. While direct polymerization of this compound via these methods can be complex, it serves as a crucial precursor for suitable monomers.

Heck Polymerization: The Heck reaction couples an unsaturated halide with an alkene. For the synthesis of a poly(naphthalene vinylene), this compound can be converted to other functional groups. For instance, on-surface synthesis studies using the related isomer, 2,3-bis(bromomethyl)naphthalene (B3052160), have successfully produced poly(o-naphthylene vinylene), demonstrating the feasibility of forming vinylene linkages from bromomethyl-functionalized naphthalenes. nih.govresearchgate.netmpg.de A typical Heck polymerization would involve the reaction of a divinyl aromatic comonomer with a dihaloaromatic naphthalene derivative, which can be synthesized from this compound.

Sonogashira Polymerization: This method couples a terminal alkyne with an aryl or vinyl halide. To create a poly(naphthalene ethynylene), this compound would first be converted into 2,6-diethynylnaphthalene (B12504642) or 2,6-dibromonaphthalene (B1584627). Research has shown the successful synthesis of 2,6-bis(phenylethynyl)naphthalene from 2,6-dibromonaphthalene and phenylacetylene (B144264) using a PdCl₂(PPh₃)₂/CuI catalyst system, which confirms the viability of this coupling on the 2,6-naphthalene scaffold. nih.gov Polymerization is achieved by reacting the diethynylnaphthalene monomer with a dihaloaromatic comonomer.

Table 1: Representative Palladium-Catalyzed Reactions for Naphthalene-Based Polymer Precursors

| Coupling Reaction | Naphthalene Reactant | Co-reactant | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Sonogashira | 2,6-Dibromonaphthalene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Arylene Ethynylene | nih.gov |

Alternating copolymers, or poly(naphthalene-alt-arylene)s, can be synthesized using cross-coupling methods to precisely control the polymer's structure and properties. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a prominent technique for this purpose.

To be used in a Suzuki-Miyaura polymerization, this compound is typically converted into a more suitable monomer, such as 2,6-dibromonaphthalene or a naphthalene-2,6-diboronic acid derivative. For example, a new aromatic diamine monomer containing a naphthalene unit, 4,4'-(2,6-naphthalenediyl)bis[benzenamine] (NADA), was successfully prepared from 2,6-dibromonaphthalene and 4-aminophenylboronic acid pinacol (B44631) ester via a Suzuki reaction. mdpi.com This diamine was subsequently used to create high-performance polyimides. mdpi.com This demonstrates that the 2,6-naphthalene core can be readily incorporated into complex polymeric structures using this powerful coupling method. The polymerization involves the reaction between a dibromoaromatic monomer and an arylenediboronic acid (or its ester), with one of the monomers being a naphthalene derivative.

Step-growth polymerization is a mechanism where bifunctional or multifunctional monomers react to form dimers, oligomers, and eventually long-chain polymers. cetjournal.itcardiff.ac.uk The incorporation of the rigid 2,6-naphthalene unit via this method leads to the formation of rigid-rod or semi-flexible polymers with high thermal stability and mechanical strength.

Aromatic polyimides and polyamides are high-performance polymers known for their exceptional thermal and chemical resistance. This compound is an excellent starting material for the synthesis of the specialized diamine or diacid monomers required for their production.

Polyimides: The synthesis involves a two-step process where a diamine and a dianhydride first react to form a poly(amic acid), which is then thermally or chemically imidized. researchgate.net To create naphthalene-containing polyimides, this compound can be converted into a diamine. For example, the monomer 2,6-bis(4-aminophenoxy)naphthalene (2,6-BAPON) is synthesized from 2,6-dihydroxynaphthalene, a potential derivative of the starting compound. This diamine is then polymerized with various aromatic tetracarboxylic dianhydrides. researchgate.netelsevierpure.com The resulting polyimides exhibit high glass transition temperatures (255-295°C) and are thermally stable up to 500°C. researchgate.netsigmaaldrich.com

Polyamides: Polyamides are formed by the condensation reaction of a diamine with a dicarboxylic acid. nih.gov this compound can be converted to either 2,6-bis(aminomethyl)naphthalene (a diamine) or 2,6-naphthalenediacetic acid (a dicarboxylic acid). These monomers can then be polymerized to form polyamides containing the naphthalene moiety in the backbone, imparting rigidity and thermal stability to the final material.

Table 2: Properties of Aromatic Polyimides Derived from 2,6-BAPON

| Dianhydride Used | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Glass Transition Temp. (°C) | Reference |

|---|---|---|---|---|---|

| PMDA | 124 | 2.3 | 11 | - | researchgate.netsigmaaldrich.com |

| BTDA | 118 | 2.1 | 10 | 295 | researchgate.netsigmaaldrich.com |

| 6FDA | 105 | 1.9 | 7 | 271 | researchgate.netsigmaaldrich.com |

The reactive benzylic bromide groups of this compound are well-suited for nucleophilic substitution reactions to form ether and ester linkages.

Polyethers: Aromatic polyethers, such as poly(arylene ether ketone)s (PEEKs), are known for their high-temperature stability and toughness. capes.gov.br this compound can react with aromatic diols (bisphenols) via the Williamson ether synthesis. In this reaction, the bisphenol is deprotonated with a base to form a bisphenoxide, which then acts as a nucleophile, displacing the bromide ions from this compound to form ether linkages. The resulting polyethers incorporate the rigid naphthalene spacer, enhancing their thermal and mechanical properties.

Polyesters: Polyesters are synthesized by the polycondensation of a diol with a dicarboxylic acid (or its more reactive diacid chloride derivative). kpi.uacore.ac.uk this compound can be readily converted to either 2,6-naphthalenedimethanol (a diol) by hydrolysis or 2,6-naphthalenedicarboxylic acid (a diacid) by oxidation. The most well-known polyester (B1180765) in this family is poly(ethylene 2,6-naphthalate) (PEN), which is produced from 2,6-naphthalenedicarboxylic acid and ethylene (B1197577) glycol and is known for its superior barrier properties and thermal stability compared to poly(ethylene terephthalate) (PET). google.com

Controlled or "living" polymerization techniques allow for the synthesis of polymers with precisely defined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.com The structure of this compound makes it an excellent bifunctional initiator for Atom Transfer Radical Polymerization (ATRP).

ATRP is a type of controlled radical polymerization where a transition metal complex (typically copper-based) reversibly activates and deactivates a dormant polymer chain end, which is a halogen atom. cmu.edu An alkyl halide is used as the initiator. cmu.edu Since this compound possesses two benzylic bromide groups, it can initiate polymerization from two sites simultaneously. This allows for the symmetrical growth of two polymer chains from the central naphthalene core. This method is highly versatile and tolerant of a wide range of functional groups in the monomers. cmu.edu

Table 3: Monomers Suitable for ATRP Initiated by a Bifunctional Alkyl Halide

| Monomer Class | Specific Examples | Resulting Polymer | Reference |

|---|---|---|---|

| Styrenes | Styrene, 4-Methylstyrene | Polystyrene and derivatives | cmu.edusigmaaldrich.com |

| Acrylates | Methyl acrylate, Ethyl acrylate, Butyl acrylate | Polyacrylates | cmu.edusemanticscholar.org |

| Methacrylates | Methyl methacrylate, Butyl methacrylate | Polymethacrylates | cmu.edusigmaaldrich.com |

| Acrylonitrile | Acrylonitrile | Polyacrylonitrile | cmu.edu |

Step-Growth Polymerizations for Rigid-Rod and Semi-Flexible Polymers

Development of Functional Polymers for Optoelectronic Devices

The unique structure of this compound, featuring a naphthalene core, allows for the synthesis of polymers with desirable electronic and photophysical properties. These characteristics are crucial for the fabrication of high-performance optoelectronic devices.

Charge-Transporting Polymers for Organic Field-Effect Transistors (OFETs)

The naphthalene unit is a well-established component in organic semiconductors due to its ability to facilitate charge transport. ossila.com Polymers synthesized using this compound can be designed to have either p-type (hole-transporting) or n-type (electron-transporting) characteristics. The performance of these polymers in Organic Field-Effect Transistors (OFETs) is heavily influenced by factors such as molecular packing, film morphology, and the interface with the dielectric layer. nih.gov For example, naphthalene-bis(dicarboximide)-based polymers have been investigated as n-channel materials in OFETs, showcasing the versatility of the naphthalene core in charge-transporting applications. researchgate.net The introduction of the 2,6-linked naphthalene unit can lead to polymers with high charge carrier mobilities, which is a critical parameter for the performance of OFETs. ossila.com

Photovoltaic Polymers for Organic Solar Cells (OSCs)

In the realm of organic solar cells (OSCs), polymers must possess specific energy levels (HOMO and LUMO) to ensure efficient charge separation and transport when blended with an acceptor material. spie.org The incorporation of the 2,6-naphthalene unit from this compound into the polymer backbone can be used to tune these energy levels. d-nb.info This allows for the design of donor-acceptor copolymers with tailored bandgaps to maximize light absorption and power conversion efficiency. aimspress.com While direct use of this compound in top-performing OSCs is not as widely reported as other building blocks, its derivatives and related naphthalene-containing polymers are actively researched for their potential to create stable and efficient photovoltaic materials. ossila.com

Fluorescent and Phosphorescent Polymers for Sensing Applications

The inherent fluorescence of the naphthalene moiety makes polymers derived from this compound promising candidates for chemical sensors. The fluorescence of these polymers can be quenched or enhanced in the presence of specific analytes, forming the basis of a sensing mechanism. For instance, a chemosensor based on a bis-naphthalene-2-ol structure has been developed for the detection of Fe²⁺ ions. bohrium.com The rigid naphthalene core provides a stable platform for the sensor, while the functional groups can be tailored to interact with the target analyte.

Synthesis of Dendrimers and Hyperbranched Polymers with Naphthalene Cores

The difunctional nature of this compound makes it an ideal core molecule or branching unit for the synthesis of dendrimers and hyperbranched polymers. nih.gov These three-dimensional macromolecules possess unique properties such as low viscosity, high solubility, and a high density of functional groups at their periphery. nih.gov

Hyperbranched polymers can be synthesized through a one-pot polycondensation of an ABₓ monomer, or by using a core molecule like this compound. frontiersin.orgresearchgate.net The resulting polymers have a globular structure with a naphthalene unit at the core, from which highly branched chains emanate. These architectures are of interest for applications in drug delivery, catalysis, and as rheology modifiers. sigmaaldrich.com

Polymer Architectures: Block Copolymers, Graft Copolymers, and Polymer Networks

Beyond linear and hyperbranched structures, this compound can be used to create more complex polymer architectures.

Block Copolymers: The reactive bromomethyl groups can be used to initiate the polymerization of other monomers, leading to the formation of block copolymers where a naphthalene-containing block is covalently linked to a different polymer chain. This allows for the combination of different properties in a single material.

Graft Copolymers: Similarly, this compound can be used to create graft copolymers by attaching polymer chains to the naphthalene core, which is itself part of a larger polymer backbone.

Polymer Networks: The ability of this compound to react with other difunctional or multifunctional monomers allows for the creation of cross-linked polymer networks. These networks can exhibit enhanced thermal and mechanical stability due to their three-dimensional, covalently bonded structure. The naphthalene unit within the network can impart desirable optical or electronic properties to the bulk material.

Surface Functionalization and Thin Film Fabrication of Naphthalene-Containing Polymers

The incorporation of naphthalene moieties into polymers offers a pathway to materials with enhanced thermal stability, and unique optical and electronic properties. The functionalization of surfaces with these polymers or the fabrication of thin films from them is a critical area of research for applications in electronics, optics, and protective coatings. This compound, with its two reactive bromomethyl groups, serves as a key monomer for the synthesis of various naphthalene-containing polymers, enabling both the formation of polymer backbones and the grafting of polymers onto surfaces.

A significant approach to creating well-defined thin films is through on-surface synthesis, where the polymerization reaction occurs directly on a substrate. This technique provides precise control over the structure and orientation of the resulting polymer film. A notable example, while utilizing the 2,3-isomer, demonstrates the potential of bis(bromomethyl)naphthalene compounds in this area. The on-surface dehalogenative homocoupling of 2,3-bis(bromomethyl)naphthalene on a gold (Au(111)) surface leads to the formation of a poly(o-naphthylene vinylidene) thin film. researchgate.netmpg.deresearchgate.net This non-conjugated polymer can then be converted into the conjugated poly(o-naphthylene vinylene) through a dehydrogenation process upon mild annealing. researchgate.netmpg.de This method highlights a direct route to fabricating structured polymer thin films on a metal surface.

The process begins with the deposition of the bis(bromomethyl)naphthalene precursor onto the Au(111) surface under ultra-high vacuum conditions. The interaction with the gold surface facilitates the cleavage of the carbon-bromine bonds. This dehalogenation leads to the formation of reactive intermediates that subsequently polymerize on the surface. The resulting polymer chains can be visualized and characterized using advanced surface science techniques such as scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM), which provide detailed insights into the polymer morphology and the reaction mechanism. mpg.deresearchgate.netnih.gov

While detailed studies on thin film fabrication specifically from polymers synthesized using this compound are less common in the literature, the reactivity of the bromomethyl groups makes it a suitable candidate for various polymerization and surface grafting techniques. The principles of "grafting from" and "grafting to" are central to surface functionalization. In a "grafting from" approach, an initiator is immobilized on a surface, from which polymer chains are grown. This compound itself could potentially be used to create an initiator-functionalized surface due to its reactive sites.

The resulting naphthalene-containing polymer thin films and functionalized surfaces can be characterized by a variety of analytical techniques to determine their properties.

Table 1: Characterization Techniques for Naphthalene-Containing Polymer Thin Films and Surfaces

| Technique | Information Obtained |

| Scanning Tunneling Microscopy (STM) | Provides real-space images of the polymer morphology on conductive surfaces with atomic resolution. nih.gov |

| Non-Contact Atomic Force Microscopy (nc-AFM) | Offers high-resolution topographical images of the polymer film on various substrates. nih.gov |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical states of the atoms on the surface, confirming the presence of the polymer and the success of the functionalization. |

| Contact Angle Goniometry | Measures the surface energy and hydrophobicity/hydrophilicity of the polymer-coated surface. |

| Ellipsometry | Determines the thickness and refractive index of the thin polymer films. |

| UV-Vis Spectroscopy | Characterizes the optical absorption properties of the polymer film, which is crucial for applications in optoelectronics. |

The properties of thin films derived from naphthalene-containing polymers are highly dependent on their molecular structure and the fabrication method. For instance, the introduction of the rigid naphthalene unit into the polymer backbone is expected to enhance the thermal stability and mechanical strength of the resulting films. The electronic properties, such as conductivity and charge carrier mobility, are influenced by the degree of conjugation and the packing of the polymer chains in the solid state. These properties are critical for the performance of organic electronic devices.

Role of 2,6 Bis Bromomethyl Naphthalene in Supramolecular Chemistry and Nanostructure Fabrication

Construction of Macrocyclic and Cage Compounds

2,6-Bis(bromomethyl)naphthalene serves as a versatile building block in supramolecular chemistry due to the reactive nature of its bromomethyl groups, which can readily undergo nucleophilic substitution reactions. This reactivity allows for the construction of complex, large-ring molecules and three-dimensional cage-like structures.

Synthesis of Naphthalene-Based Cyclophanes and Calixarenes

Naphthalene-based cyclophanes are a class of macrocyclic compounds containing a naphthalene (B1677914) ring and an aromatic counterpart, linked by aliphatic chains. The synthesis of a 2.2naphthalenoparacyclophane-1,13-diene has been achieved in four steps starting from 1,5-bis(bromomethyl)naphthalene (B51781) and 1,4-benzenedimethanethiol. acs.org Although this specific example uses a different isomer, the synthetic strategy is applicable to the 2,6-isomer, highlighting the utility of bis(bromomethyl)naphthalenes in creating strained, cyclic structures. The reaction involves the formation of a dithia[3.3]cyclophane intermediate, which is then further reacted to form the final cyclophanediene. acs.org

Another example involves the synthesis of 2,13-dithia researchgate.net2naphthalenophane, which has been used in reactions to form coronene. nii.ac.jp The flexibility in the positioning of the bromomethyl groups on the naphthalene core allows for the synthesis of various isomers of naphthalenophanes.

Self-Assembly of Discrete Molecular Cages and Capsules

The rigid structure and defined geometry of the naphthalene unit make this compound an ideal component for the self-assembly of discrete molecular cages and capsules. These structures are formed through the coordination of the naphthalene-based ligand with metal ions or through the formation of covalent bonds between multiple ligand molecules. While specific examples detailing the use of this compound for molecular cages were not found in the search results, the principles of supramolecular self-assembly strongly suggest its suitability for such applications. Its linear and rigid nature would favor the formation of well-defined, symmetrical cage structures.

Design and Synthesis of Crown Ethers and Cryptands Incorporating Naphthalene Units

Crown ethers and cryptands are macrocyclic and macrobicyclic polyethers, respectively, known for their ability to selectively bind cations. jetir.org Incorporating a naphthalene unit into these structures can pre-organize the ligand for cation binding and introduce useful photophysical properties. The synthesis of crown ethers and cryptands often involves the reaction of a diol with a dihalide under basic conditions. tdl.org For instance, 1,3-xylyl crown ethers have been prepared by reacting 1,3-bis(bromomethyl)benzene (B165771) with polyethylene (B3416737) glycol in the presence of a base. tdl.org A similar strategy can be employed with this compound to create naphthalene-containing crown ethers.

A novel C3 cryptand with pyridine (B92270) units in the bridges was synthesized in high yield through a nucleophilic substitution reaction between 1,3,5-triazine-2,4,6-triphenol and 2,6-bis(bromomethyl)pyridine. nih.gov This demonstrates the feasibility of using bis(bromomethyl) aromatic compounds in the synthesis of complex cryptands.

| Macrocyclic Compound Type | Starting Materials Example | Key Synthetic Step | Potential Application |

| Naphthalene-based Cyclophane | 1,5-Bis(bromomethyl)naphthalene, 1,4-Benzenedimethanethiol acs.org | Cyclocondensation | Strained systems study acs.org |

| Naphthalene-containing Crown Ether | This compound, Polyethylene glycol | Williamson ether synthesis | Cation binding jetir.org |

| Naphthalene-containing Cryptand | This compound, Tris(phenol) amine | Nucleophilic substitution | Molecular recognition nih.gov |

Design and Fabrication of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid and geometrically well-defined nature of the naphthalene core in this compound makes it an excellent candidate for use as a building block, or "linker," in the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). tcichemicals.com

Ligand Design Principles for Naphthalene-Derived Linkers

In the design of MOFs and COFs, the organic linkers play a crucial role in determining the final structure and properties of the framework. espublisher.com The length, rigidity, and functionality of the linker dictate the pore size, shape, and chemical environment of the resulting material. espublisher.com Naphthalene-based linkers are often employed due to their rigidity and potential for functionalization.

While this compound itself is a reactive precursor, it is typically converted into a more stable, functionalized linker before being used in MOF or COF synthesis. Common functionalities include carboxylic acids, phosphonic acids, or nitrogen-containing groups which can coordinate to metal centers (in MOFs) or form strong covalent bonds (in COFs). researchgate.nettcichemicals.com For example, naphthalene-2,6-dicarboxylic acid is a widely used linker for the synthesis of yttrium-based MOFs. frontiersin.orgnih.govresearchgate.net The use of this linker has led to the discovery of a diverse range of framework structures. frontiersin.orgnih.govresearchgate.net Similarly, naphthalene diphosphonic acids have been utilized to construct porous metal-organophosphonate MOFs. researchgate.net

For COFs, which are constructed entirely from covalent bonds, linkers with amine or aldehyde functionalities are common. tcichemicals.com Thus, this compound would need to be chemically modified to introduce these groups for its use in COF synthesis.

Solvothermal and Mechanochemical Synthesis of Naphthalene-Based Frameworks

Solvothermal synthesis is a common method for preparing MOFs. sci-hub.se This technique involves heating the metal salt and the organic linker in a solvent at elevated temperatures and pressures. espublisher.comsci-hub.se This method has been successfully used to synthesize a variety of MOFs with naphthalene-based linkers, including those derived from naphthalene-2,6-dicarboxylic acid. frontiersin.orgnih.govresearchgate.netresearchgate.net For instance, a series of six different yttrium-based MOFs were synthesized using naphthalene-2,6-dicarboxylate as the linker under solvothermal conditions, demonstrating that subtle changes in the reaction conditions can lead to different framework structures. frontiersin.orgnih.govresearchgate.net

Mechanochemical synthesis offers a more environmentally friendly alternative to solvothermal methods. rsc.orgrsc.org This technique involves the grinding of solid reactants together, often with a small amount of liquid additive, to initiate the chemical reaction. rsc.org Mechanochemical methods have been shown to be effective for the rapid and efficient synthesis of imine-linked COFs and some MOFs, such as ZIF-62. rsc.orgrsc.org While specific examples of the mechanochemical synthesis of frameworks directly from this compound were not found, the general applicability of this method to COF and MOF synthesis suggests its potential for naphthalene-based systems.

| Framework Type | Linker Example | Synthesis Method | Key Features of Method |

| MOF | Naphthalene-2,6-dicarboxylic acid frontiersin.orgnih.govresearchgate.net | Solvothermal espublisher.comsci-hub.se | High temperature and pressure, solvent-based sci-hub.se |

| MOF | Naphthalene diphosphonic acid researchgate.net | Hydrothermal researchgate.net | Similar to solvothermal but with water as the solvent. |

| COF | N/A (requires functionalization) | Mechanochemical rsc.org | Solvent-free or minimal solvent, rapid reaction times. rsc.org |

Structural Analysis and Porosity Characterization of Naphthalene-Containing Frameworks

Naphthalene-containing linkers, often derived from precursors like this compound through oxidation to naphthalene-2,6-dicarboxylate (NDC), are integral to the synthesis of porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.govrsc.orgfrontiersin.org These materials are characterized by their high surface areas, tunable pore sizes, and crystalline structures. rsc.orgrsc.org The structural diversity of these frameworks is remarkable and can be controlled through techniques like coordination modulation, where competing ligands are added during synthesis to direct the formation of different phases. nih.gov

The porosity of these naphthalene-based frameworks is a key determinant of their function. Nitrogen adsorption-desorption experiments at 77 K are routinely performed to measure critical porosity parameters. nih.gov The Brunauer–Emmett–Teller (BET) method is applied to the isotherm data to calculate the specific surface area, which indicates the total accessible area for gas molecules. For example, an imine-linked COF incorporating a naphthalene moiety (IC-COF) was found to have a BET surface area of 647 m²/g. nih.gov Similarly, a nickel-tetrazole MOF with a naphthalene linker (NiNDTz) exhibited a BET surface area of 320 m²/g. nih.govrsc.org

The table below summarizes the structural and porosity characteristics of several representative naphthalene-containing frameworks.

| Framework Name | Linker Type | Metal/Core Unit | BET Surface Area (m²/g) | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| Y-NDC MOF (Polymorphs) | Naphthalene-2,6-dicarboxylate | Y(III) | Variable (e.g., 150 for a Nd analogue) | Multiple polymorphs accessible via coordination modulation. nih.govcmu.edu | nih.gov |

| NiNDTz | 2,6-di(1H-tetrazol-5-yl)naphthalene | Ni(II) | 320 | N-rich tetrazole groups enhancing CO₂ affinity. nih.gov | nih.govrsc.org |

| IC-COF | 1,5-Diaminonaphthalene & Triazine | Imine-linked COF | 647 | Luminescent framework used for ion sensing. nih.gov | nih.gov |

| MOF-205-OBn | 1,5-Dibenzyloxy-2,6-naphthalenedicarboxylate | Zn(IV) | 3470 | Functionalized linker enhances gas adsorption capacities. rsc.org | rsc.org |

| PAN-NA | Naphthalene & Melamine | Polyaminal-linked Polymer | - | Porous polymer for CO₂ and heavy metal uptake. rsc.org | rsc.org |

Applications of Naphthalene-Based Frameworks in Gas Storage, Separation, and Catalysis

The well-defined pores and high surface areas of naphthalene-based frameworks, combined with the chemical functionality of the naphthalene linker, make them highly effective materials for a range of applications. rsc.orgnih.gov

Gas Storage and Separation: These porous materials are excellent candidates for storing fuel gases like hydrogen (H₂) and methane (B114726) (CH₄) and for capturing greenhouse gases such as carbon dioxide (CO₂). rsc.orgnih.gov The introduction of functional groups onto the naphthalene linker can significantly enhance gas uptake and selectivity. For example, a series of functionalized MOFs (MOF-205 derivatives) showed that while the parent MOF had a BET surface area of 4460 m²/g, derivatives with amino, nitro, and benzyloxy groups exhibited enhanced H₂ and CO₂ adsorption capacities at 1 bar, despite having lower surface areas. rsc.org This enhancement is attributed to stronger interactions between the gas molecules and the functionalized pore walls. rsc.org

Naphthalene-based frameworks also show great promise in gas separation. chemicalbook.com A nickel MOF containing a tetrazole-naphthalene linker (NiNDTz) was used as a filler in polycarbonate membranes to improve gas separation performance. nih.govrsc.org These hybrid membranes showed a simultaneous increase in both permeability and selectivity, particularly for CO₂/CH₄ and H₂/CH₄ separations, which are crucial for natural gas purification and hydrogen recovery. rsc.org The MOF-205-OBn framework demonstrated good selectivity for CO₂ over N₂ and CH₄, as predicted by Ideal Adsorbed Solution Theory (IAST). rsc.org

Catalysis: The tunable structure of naphthalene-containing porous materials allows for their use as heterogeneous catalysts or catalyst supports. nih.govmpg.de Porous aromatic polymers derived from naphthalene have been used as supports for palladium nanoparticles, creating highly effective catalysts for Suzuki cross-coupling reactions. nih.gov In another example, a naphthalene-based porous organic salt (NA-POS-1) with a π-conjugated system was shown to be an efficient heterogeneous photocatalyst for the visible-light-driven oxidative coupling of amines, using oxygen from the air as the oxidant. rsc.org The stability and defined active sites within these frameworks make them attractive alternatives to traditional homogeneous catalysts. rsc.orgwikipedia.org

| Framework Name | Application | Key Finding | Reference |

|---|---|---|---|

| PC@NiNDTz-20% | Gas Separation | Increased permeability of CO₂ (177%) and H₂ (185%) with improved H₂/CH₄ selectivity. rsc.org | rsc.org |

| MOF-205-OBn | Gas Adsorption/Separation | Enhanced H₂ and CO₂ uptake compared to parent MOF; IAST selectivity for CO₂/N₂ of 6.5. rsc.org | rsc.org |

| PAN-NA | Gas Adsorption | Excellent CO₂ uptake of 133 mg/g at 273 K and 1 bar. rsc.org | rsc.org |

| NA-POS-1 | Photocatalysis | Efficiently catalyzed the oxidative coupling of amines under visible light. rsc.org | rsc.org |

| Pd@HAP-NA | Catalysis | Naphthalene-based polymer support for Pd nanoparticles in Suzuki cross-coupling. nih.gov | nih.gov |

Synthesis of Mechanically Interlocked Molecules (MIMs)

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are architectures where two or more components are linked topologically without a covalent bond. nobelprize.orgnih.gov The synthesis of these molecules relies heavily on template-directed protocols, where non-covalent interactions pre-organize the components for an efficient ring-closing reaction. cmu.edunih.gov The rigid and linear geometry of the 2,6-disubstituted naphthalene unit makes this compound an ideal building block for constructing these complex systems.

A rotaxane consists of a dumbbell-shaped molecule threaded through a macrocycle, with bulky "stoppers" preventing the components from dissociating. nih.gov The synthesis often involves a "clipping" reaction, where a pre-formed macrocycle is assembled around a template thread. This compound is an excellent electrophilic component for such a reaction. It can react with a dinucleophile (e.g., a diamine or diol) in the presence of a thread molecule containing a recognition site. The non-covalent interactions between the thread and the naphthalene-based precursors hold the assembly together, facilitating the final covalent bond formation to "clip" the macrocycle around the thread.

While specific examples starting directly with this compound are not prevalent in readily available literature, the strategy is well-established using analogous building blocks like 1,4-bis(bromomethyl)benzene, which has been used to synthesize rsc.orgcatenanes. nih.gov The naphthalene unit, with its larger π-surface area compared to benzene (B151609), offers stronger donor-acceptor and π-π stacking interactions, which are crucial for templating and for the function of the resulting molecular machine. nih.gov

Catenanes are molecules composed of two or more interlocked rings. cmu.edursc.org Their synthesis often employs either kinetic control via active metal templates or thermodynamic control using reversible reactions. cmu.edunih.gov A common strategy involves the self-assembly of two U-shaped precursor molecules into a pseudo-catenane arrangement, followed by a double ring-closing reaction.

Here again, this compound can serve as a key linear building block. By reacting it with a U-shaped bis-nucleophile, a macrocycle containing the naphthalene unit can be formed. In a template-directed synthesis, this macrocyclization can occur while intertwined with another pre-formed ring or a second set of precursors, leading to the catenane structure. For example, donor-acceptor nih.govcatenanes have been synthesized where electron-rich dioxynaphthalene units are incorporated into one of the rings to interact with electron-deficient units in the other. nih.gov The synthesis of complex multi-ring catenanes, including rsc.org-, nih.gov-, and rsc.orgcatenanes, has been achieved using larger crown ethers containing 1,5-dioxynaphthalene groups. nih.gov

The unique electronic and photophysical properties of the naphthalene group make it a valuable component in the design of molecular switches and machines—molecules that can undergo controllable changes in their properties or perform mechanical-like movements in response to external stimuli like light, chemicals, or temperature. nih.govprepchem.comfrontiersin.orgbeilstein-journals.org

Self-Assembly Phenomena and Directed Assembly Strategies

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Directed assembly, particularly on-surface synthesis, uses a substrate to guide the formation of specific nanostructures. rsc.org The bifunctional nature of this compound makes it an excellent monomer for both solution-phase and on-surface polymerization and self-assembly.

On-surface synthesis under ultra-high vacuum conditions has emerged as a powerful technique to create well-defined one- and two-dimensional nanostructures. rsc.orgresearchgate.net Studies on 2,3-bis(bromomethyl)naphthalene (B3052160), a close isomer of the 2,6- derivative, provide significant insight into the expected reactivity. rsc.orgresearchgate.net When deposited on a Au(111) surface and annealed, the molecule undergoes a dehalogenative C-C coupling reaction. researchgate.net This process involves the cleavage of the carbon-bromine bonds, followed by the formation of new carbon-carbon bonds between adjacent monomers. For the 2,3-isomer, this leads to the formation of a poly(o-naphthylene vinylidene), which can be further dehydrogenated to a conjugated poly(o-naphthylene vinylene) polymer. rsc.orgresearchgate.net It is anticipated that this compound would undergo a similar on-surface polymerization to yield a linear poly(p-naphthylene vinylene), a highly conjugated and potentially semiconducting polymer wire.

In solution, the reaction of this compound with multitopic nucleophiles can lead to the self-assembly of complex macrocycles or cages. The geometry of the final structure is dictated by the angles of the nucleophilic linker and the linear nature of the naphthalene unit. Furthermore, macrocycles incorporating naphthalene diimide units—which can be synthesized from naphthalene precursors—are known to self-assemble in solution, forming aggregates whose morphology can be tuned by changing substituents or solvent conditions.

Non-Covalent Interactions (e.g., π-π Stacking, Halogen Bonding) in Naphthalene-Based Supramolecular Systems

Non-covalent interactions are the fundamental forces that guide the self-assembly of molecules into ordered structures. Molecules derived from this compound leverage the intrinsic properties of the naphthalene scaffold to engage in these interactions.

π-π Stacking: The electron-rich π-system of the naphthalene core is a dominant feature that promotes π-π stacking interactions between aromatic rings. nih.gov These attractive, noncovalent forces are critical in various applications, from protein folding to materials science. youtube.com In systems derived from naphthalene, these interactions help to stabilize supramolecular structures. nih.gov The geometry of the stacking can vary, with common arrangements including face-to-face, parallel-displaced, and T-shaped or edge-to-face conformations. youtube.comacs.org The stability of these interactions is largely driven by dispersion forces, with electrostatic contributions also playing a role. acs.org For instance, studies on naphthalene dimers show that parallel-displaced or "slipped" structures are often energetically favored, allowing for closer proximity between atoms and maximizing attractive dispersion forces while minimizing Pauli repulsion. acs.org This principle is exploited in the design of materials where controlling the overlap of π-orbitals is key to achieving desired electronic or photophysical properties. rsc.org

Halogen Bonding: While the bromomethyl groups of this compound are typically used for covalent bond formation, the bromine atoms can participate in halogen bonding in the resulting products or in co-crystal formation. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom, or the π-electrons of an aromatic ring. nih.govrsc.org In co-crystals, for example, halogen-bond donors can interact with the π-face of naphthalene, demonstrating a C–X⋯π (where X is a halogen) interaction that helps to organize the crystal lattice. nih.gov The strength and directionality of these bonds make them a powerful tool in crystal engineering for the construction of robust supramolecular networks. rsc.org

Directed Self-Assembly of Hierarchical Nanostructures (e.g., molecular wires, fibers, vesicles)

The conversion of this compound into larger, functional molecules enables the formation of highly organized nanoscale structures through directed self-assembly. The rigid 2,6-disubstituted naphthalene unit ensures a linear and well-defined geometry in the target molecules, which is advantageous for creating extended, one-dimensional assemblies.

By reacting this compound with appropriate complementary molecules, chemists can synthesize amphiphiles or bolaamphiphiles. These molecules, possessing both hydrophobic (the naphthalene core) and hydrophilic (terminal groups attached via the methyl linkers) sections, can self-assemble in solution to form a variety of structures. Depending on the molecular design and solvent conditions, these can include micelles, nanofibers, nanotubes, and vesicles. The π-π stacking of the naphthalene cores often acts as the primary driving force for the initial aggregation, leading to the formation of hierarchical structures with long-range order. These ordered nanostructures have potential applications in areas such as organic electronics, where they can function as molecular wires for charge transport, or in biomedicine as delivery vehicles. nih.gov

Host-Guest Chemistry and Molecular Recognition Properties

This compound is a foundational reagent for constructing macrocyclic and acyclic host molecules. By reacting it with flexible or rigid linking units, it is possible to create molecules with pre-organized cavities or binding pockets, a central concept in host-guest chemistry.

Binding Studies of Guests within Naphthalene-Derived Cavities and Pockets

The synthesis of macrocycles and pseudo-cyclic "molecular clips" or "tweezers" often utilizes naphthalene-containing building blocks to create rigid cavities capable of encapsulating guest molecules. nih.gov For example, reacting this compound with other aromatic panels can produce box-like or clip-shaped hosts. These hosts can bind a variety of guest molecules, particularly those that are electron-deficient or have complementary shapes and sizes.

Binding is typically driven by a combination of non-covalent interactions, including π-π stacking between the electron-rich naphthalene walls of the host and an electron-poor guest, as well as van der Waals forces and solvophobic effects. nih.gov The binding strength, or association constant (Kₐ), can be determined using techniques like NMR spectroscopy. Studies on acyclic hosts made from naphthalene units have shown that they can effectively bind organic ammonium (B1175870) cations, with association constants reaching up to 10⁴ M⁻¹. nih.gov In some water-soluble macrocyclic systems, even stronger binding with association constants of 10⁶–10⁷ M⁻¹ has been reported for certain cationic guests. rsc.org

| Host Type | Guest Molecule(s) | Association Constant (Kₐ) | Reference |

| Acyclic Pillar rsc.orgnaphthalene | Naphthyl-containing ammonium cations | (2.1 ± 0.4) × 10³ M⁻¹ | nih.gov |

| Anionic Naphthalene-based Macrocycle | Cationic Guests | 10⁶–10⁷ M⁻¹ | rsc.org |

This table presents examples of binding affinities for host systems derived from naphthalene-based precursors.

Development of Chemo- and Biosensors Based on Host-Guest Interactions

The molecular recognition capabilities of naphthalene-derived hosts can be harnessed to create chemo- and biosensors. rsc.org A sensor typically consists of a host molecule (the receptor) linked to a signaling unit. The naphthalene unit itself is inherently fluorescent, a property that can be exploited for sensing applications. researchgate.net

When a guest molecule binds within the cavity of a naphthalene-containing host, it can alter the electronic environment of the naphthalene fluorophore. This perturbation can lead to a detectable change in the fluorescence signal, such as an increase (chelation-enhanced fluorescence) or decrease (quenching) in intensity, or a shift in the emission wavelength. rsc.org This principle has been used to design selective fluorescent sensors for various analytes, including metal ions and organic molecules. For example, a naphthalene-based receptor was designed to selectively bind Al³⁺ ions, allowing for its detection at micromolar concentrations and its visualization within living cells. rsc.org

Biosensors operate on a similar principle, where the biorecognition element interacts with a specific biological analyte. nih.gov Naphthalene-based structures can be incorporated into more complex systems for this purpose. For instance, the ability of certain naphthalene derivatives to interact with biological structures like DNA or specific proteins can be translated into a measurable signal, forming the basis of a biosensor. nih.govmdpi.com The development of such sensors is a rapidly advancing field, with potential applications in medical diagnostics, environmental monitoring, and food safety. nih.govnih.gov

Advanced Spectroscopic and Characterization Methodologies in Research on 2,6 Bis Bromomethyl Naphthalene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architecture Elucidation (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of materials derived from 2,6-Bis(bromomethyl)naphthalene. While one-dimensional (1D) NMR provides fundamental information, more advanced techniques are often required to unravel the intricate details of complex architectures.